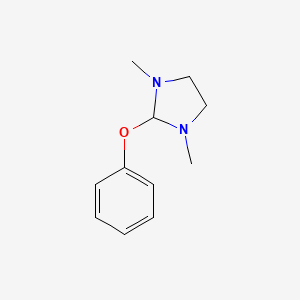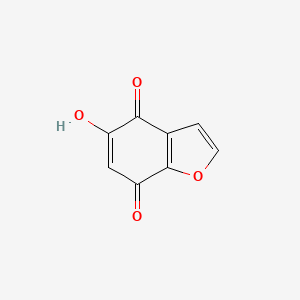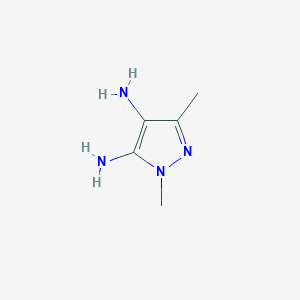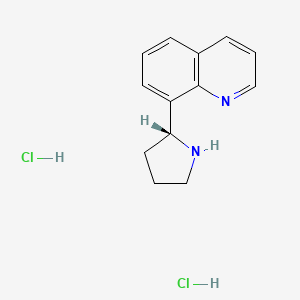
(R)-8-(Pyrrolidin-2-yl)quinoline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has a pyrrolidine ring attached to the quinoline structure, which can influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride typically involves the formation of the quinoline ring followed by the introduction of the pyrrolidine moiety. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid. The resulting quinoline can then be reacted with pyrrolidine under appropriate conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Types of Reactions:
Oxidation: ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets may vary depending on the specific biological context.
相似化合物的比较
Quinoline: A simpler structure without the pyrrolidine ring, used in antimalarial drugs like chloroquine.
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Pyrroloquinoline quinone: A compound with antioxidant properties and potential neuroprotective effects.
Uniqueness: ®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride is unique due to the presence of both the quinoline and pyrrolidine moieties, which can confer distinct chemical and biological properties. This dual functionality can enhance its interaction with biological targets and increase its potential as a therapeutic agent.
属性
分子式 |
C13H16Cl2N2 |
|---|---|
分子量 |
271.18 g/mol |
IUPAC 名称 |
8-[(2R)-pyrrolidin-2-yl]quinoline;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-4-10-5-2-9-15-13(10)11(6-1)12-7-3-8-14-12;;/h1-2,4-6,9,12,14H,3,7-8H2;2*1H/t12-;;/m1../s1 |
InChI 键 |
ZSCIQYZMAHJGDF-CURYUGHLSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC=CC3=C2N=CC=C3.Cl.Cl |
规范 SMILES |
C1CC(NC1)C2=CC=CC3=C2N=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


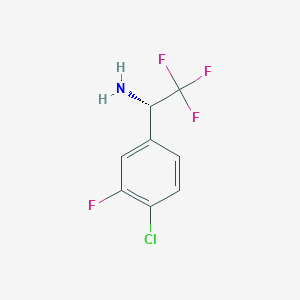
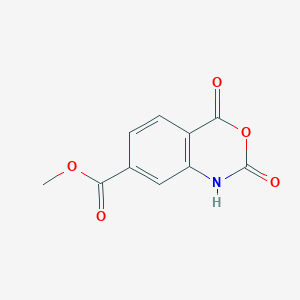
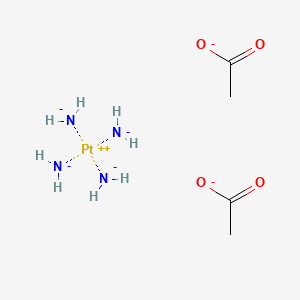




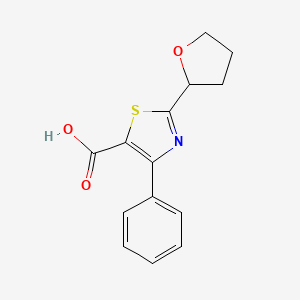
![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)
